Lipophilicity (LogP) Comparison vs. Simeton and N2,N2‑Dimethyl‑1,3,5‑triazine‑2,4‑diamine
The predicted ACD/LogP of 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine is -1.30, markedly more hydrophilic than the N,N‑diethyl analog simeton (predicted LogP ~0.2) and the des‑methoxy analog N2,N2‑dimethyl‑1,3,5‑triazine‑2,4‑diamine (LogP 0.10) . The ~1.5‑log‑unit difference in LogP relative to simeton corresponds to an ~30‑fold difference in octanol‑water partition coefficient, significantly altering bioavailability and reversed‑phase HPLC retention.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.30 (predicted) |
| Comparator Or Baseline | Simeton (N,N‑diethyl‑6‑methoxy‑1,3,5‑triazine‑2,4‑diamine): predicted LogP ~0.2; N2,N2‑Dimethyl‑1,3,5‑triazine‑2,4‑diamine (CAS 4039-98-9): LogP 0.10 |
| Quantified Difference | ΔLogP ≈ -1.5 vs. simeton; ΔLogP ≈ -1.4 vs. N2,N2‑dimethyl analog |
| Conditions | ACD/Labs Percepta Platform (predicted data) |
Why This Matters
Lower LogP implies higher aqueous solubility and distinct chromatographic behavior, which must be accounted for in purification, formulation, and environmental fate studies.
